molecular formula C13H11BrFNO2S B8530391 5'-Bromo-2'-fluoro-N-methylbiphenyl-4-sulfonamide

5'-Bromo-2'-fluoro-N-methylbiphenyl-4-sulfonamide

Cat. No. B8530391
M. Wt: 344.20 g/mol
InChI Key: WPQMLOGVAAVISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Bromo-2'-fluoro-N-methylbiphenyl-4-sulfonamide is a useful research compound. Its molecular formula is C13H11BrFNO2S and its molecular weight is 344.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5'-Bromo-2'-fluoro-N-methylbiphenyl-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-Bromo-2'-fluoro-N-methylbiphenyl-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5'-Bromo-2'-fluoro-N-methylbiphenyl-4-sulfonamide

Molecular Formula

C13H11BrFNO2S

Molecular Weight

344.20 g/mol

IUPAC Name

4-(5-bromo-2-fluorophenyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C13H11BrFNO2S/c1-16-19(17,18)11-5-2-9(3-6-11)12-8-10(14)4-7-13(12)15/h2-8,16H,1H3

InChI Key

WPQMLOGVAAVISH-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-1-fluoro-2-iodobenzene (207 mg, 0.69 mmol) in anhydrous dioxane (3.4 mL) was added [4-(methylsulfamoyl)phenyl]boronic acid (148 mg, 0.69 mmol) and aqueous Na2CO3 solution (2M, 1.03 mL, 2.06 mmol). A stream of nitrogen gas was bubbled through the reaction mixture for 6 minutes. Tetrakistriphenylphosphine palladium(0) (24 mg, 0.021 mmol) was added and the mixture was heated under microwave irradiation at 120° C. for 12 minutes. The reaction mixture was cooled, diluted with EtOAc, treated with anhydrous Na2SO4 and filtered, washing the solids with EtOAc until the compound had completely eluted. The filtrate was evaporated in vacuo. The residue was purified by silica gel column chromatography eluting with heptane:EtOAc 100:0 to 60:40 to afford the title compound as clear, colorless residue in 67% yield, 159 mg.
Quantity
207 mg
Type
reactant
Reaction Step One
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
solvent
Reaction Step One
[Compound]
Name
Tetrakistriphenylphosphine palladium(0)
Quantity
24 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
67%

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